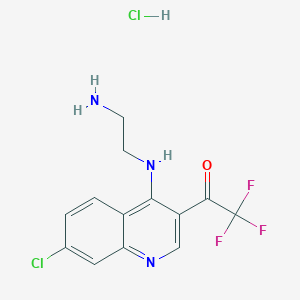

1-(4-((2-Aminoethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride

Description

This compound features a quinoline core substituted with a chlorine atom at position 7 and a 2-aminoethylamino group at position 2. While direct data on its synthesis or applications are absent in the provided evidence, structural analogs suggest roles in medicinal or agrochemical research due to the quinoline scaffold’s prevalence in bioactive molecules.

Properties

Molecular Formula |

C13H12Cl2F3N3O |

|---|---|

Molecular Weight |

354.15 g/mol |

IUPAC Name |

1-[4-(2-aminoethylamino)-7-chloroquinolin-3-yl]-2,2,2-trifluoroethanone;hydrochloride |

InChI |

InChI=1S/C13H11ClF3N3O.ClH/c14-7-1-2-8-10(5-7)20-6-9(11(8)19-4-3-18)12(21)13(15,16)17;/h1-2,5-6H,3-4,18H2,(H,19,20);1H |

InChI Key |

WZRYLPKIJHUQBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C=C1Cl)C(=O)C(F)(F)F)NCCN.Cl |

Origin of Product |

United States |

Preparation Methods

Formation of 4-Amino-7-chloroquinoline Intermediate

- The initial step involves the selective substitution of the 4-chloro group in 4,7-dichloroquinoline with a diaminoalkane, such as 1,2-diaminoethane (ethylenediamine), under controlled conditions to yield 4-(2-aminoethyl)amino-7-chloroquinoline. This step is generally performed by stirring the dichloroquinoline with excess diaminoethane at elevated temperatures, often in an inert atmosphere to prevent oxidation, resulting in almost quantitative yields.

Introduction of the 2,2,2-Trifluoroethanone Group

The next critical step is the acylation of the quinoline intermediate at the 3-position with a trifluoroacetylating agent. A typical reagent used is bromoacetyl chloride, which reacts with the amino-substituted quinoline in the presence of a base such as N,N-diisopropylethylamine in an anhydrous polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic attack of the quinoline nitrogen on the electrophilic carbonyl carbon of the bromoacetyl chloride, followed by substitution to incorporate the trifluoroethanone moiety.

The reaction mixture is typically stirred at room temperature under nitrogen for several hours (e.g., 72 hours) to ensure completion. The product is then isolated by concentration under reduced pressure and purified by flash chromatography using a solvent system such as hexanes:ethanol:triethylamine to afford the target compound as a hydrochloride salt.

Salt Formation and Isolation

- The hydrochloride salt form is obtained by treating the free base with hydrochloric acid, which enhances the compound's stability and solubility. The final product is isolated as a solid, often characterized by melting point determination and spectroscopic methods (NMR, MS) to confirm its structure.

Representative Synthetic Procedure

| Step | Reagents and Conditions | Description | Yield |

|---|---|---|---|

| 1 | 4,7-Dichloroquinoline + 1,2-diaminoethane, heat, inert atmosphere | Nucleophilic substitution at 4-position to introduce 2-aminoethylamino group | Near quantitative |

| 2 | Intermediate + Bromoacetyl chloride + N,N-diisopropylethylamine in DMF, RT, 72 h | Acylation at 3-position to install trifluoroethanone group | ~60% after purification |

| 3 | Treatment with HCl | Formation of hydrochloride salt | Solid isolated |

Analytical Characterization

The structures of intermediates and the final compound are confirmed by:

- Proton and carbon-13 Nuclear Magnetic Resonance (1H NMR, 13C NMR)

- Mass Spectrometry (MS)

- Fourier-Transform Infrared Spectroscopy (FT-IR)

- Elemental microanalysis

These analyses ensure the correct substitution pattern and purity of the compound.

Notes on Optimization and Variations

The length and basicity of the aminoalkyl side chain have been shown to influence biological activity; thus, variations in the diaminoalkane used can be explored to optimize pharmacological properties.

Reaction conditions such as solvent choice, temperature, and reaction time are critical to maximize yield and purity.

The use of trifluoroacetylating agents other than bromoacetyl chloride may be considered, but bromoacetyl chloride remains the standard due to its reactivity and availability.

Chemical Reactions Analysis

Types of Reactions

1-(4-((2-Aminoethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in polar solvents.

Major Products

Oxidation: Formation of imines or amides.

Reduction: Formation of alcohols.

Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

1-(4-((2-Aminoethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.

Medicine: Explored for its potential as an antimalarial agent, given the biological activity of quinoline derivatives.

Industry: Utilized in the development of new materials with unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-((2-Aminoethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The trifluoroethanone moiety can enhance the compound’s lipophilicity, facilitating its passage through cellular membranes.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Similar Compounds

Core Structural Features

The target compound’s quinoline core distinguishes it from benzene-ring-based analogs (e.g., aniline derivatives in ). The quinoline system’s planarity and aromaticity may enhance interactions with biological targets compared to simpler phenyl groups.

Table 1: Core Structure Comparison

Key Observations :

- The 2-aminoethylamino group may improve water solubility relative to simple aniline derivatives, though this is speculative without experimental data.

Functional Group Analysis

- Chlorine Substitution: The 7-Cl position on quinoline (target) vs. 5-Cl on benzene () may alter steric and electronic effects, impacting target selectivity.

- Aminoethylamino Group: Unique to the target compound, this substituent could facilitate hydrogen bonding or chelation, a feature absent in analogs like those in .

Biological Activity

1-(4-((2-Aminoethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride, commonly referred to as ROC-325, is a compound of significant interest in biomedical research due to its biological activity, particularly in the context of cancer therapy. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

- Chemical Name : 1-(4-((2-Aminoethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride

- CAS Number : 1956371-96-2

- Molecular Formula : CHClNFO

- Molecular Weight : 0 (specific weight not provided in sources)

ROC-325 functions primarily as an autophagy inhibitor. Autophagy is a cellular degradation process that can promote cell survival under stress conditions, such as those found in tumor microenvironments. By inhibiting this process, ROC-325 enhances the cytotoxic effects of other chemotherapeutic agents.

Antileukemic Activity

Research published in Leukemia demonstrated that ROC-325 augments the antileukemic activity of azacitidine. The study highlighted its potential to enhance therapeutic efficacy in acute myeloid leukemia (AML) models by disrupting autophagic pathways that cancer cells exploit for survival .

Case Studies and Research Findings

-

Study on Autophagy Inhibition :

- A study investigated the effects of ROC-325 on leukemia cells. The results indicated that ROC-325 significantly increased apoptosis (programmed cell death) when combined with azacitidine compared to either agent alone.

- Table 1: Summary of Study Findings

Treatment Apoptosis Rate (%) Notes Control 10 Baseline apoptosis rate Azacitidine 25 Moderate increase ROC-325 30 Significant increase Azacitidine + ROC-325 60 Synergistic effect observed

- Toxicity and Side Effects :

Q & A

Q. What are the optimal synthetic pathways for this compound, and how can yield be improved?

Methodological Answer : The synthesis involves multi-step reactions, including amination, chlorination, and trifluoroacetylation. Key steps include:

- Amination : Reacting 7-chloroquinoline derivatives with 2-aminoethylamine under reflux in anhydrous solvents (e.g., THF or DCM) at 60–80°C for 12–24 hours .

- Trifluoroacetylation : Introducing the trifluoroethyl group via nucleophilic substitution using trifluoroacetic anhydride (TFAA) in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .

- Hydrochloride Salt Formation : Precipitate the final product by adding concentrated HCl to the free base in ethanol .

Yield Optimization : Use inert atmospheres (N₂/Ar), monitor reaction progress via TLC/HPLC, and purify intermediates via column chromatography (silica gel, eluent: DCM/MeOH gradient) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer :

- Structural Confirmation : Use H/C NMR to verify the quinoline backbone, trifluoroethyl group (δ ~110–120 ppm for F NMR), and amine proton signals (δ ~2.5–3.5 ppm) .

- Purity Assessment : High-resolution mass spectrometry (HRMS) for molecular weight validation and HPLC (C18 column, acetonitrile/water + 0.1% TFA) to confirm >95% purity .

- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

Advanced Research Questions

Q. How does the compound’s bioactivity compare to structural analogs, and what methodologies validate these differences?

Methodological Answer :

- Comparative Studies : Synthesize analogs (e.g., replacing chlorine with fluorine or varying aminoalkyl chain length) and test in vitro via receptor-binding assays (e.g., kinase inhibition) or cellular viability assays (MTT/ATP-luminescence) .

- Structure-Activity Relationship (SAR) : Use molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., EGFR or MAPK) and correlate with experimental IC₅₀ values .

- Data Interpretation : Apply statistical tools (ANOVA, Tukey’s HSD) to identify significant differences in potency among analogs .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, serum concentration, incubation time) and include positive controls (e.g., doxorubicin for cytotoxicity) .

- Meta-Analysis : Aggregate data from multiple studies using PRISMA guidelines and apply funnel plots to detect publication bias .

- Mechanistic Validation : Use siRNA knockdown or CRISPR-Cas9 gene editing to confirm target specificity if conflicting results arise .

Q. What strategies are effective for studying enantiomer-specific effects of this compound?

Methodological Answer :

- Chiral Resolution : Use preparative HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to isolate enantiomers .

- Enantiomer Characterization : Circular dichroism (CD) spectroscopy and X-ray crystallography to confirm absolute configuration .

- Biological Evaluation : Compare enantiomers in vitro (e.g., IC₅₀ in enzyme inhibition) and in vivo (pharmacokinetics in rodent models) to assess stereoselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.